molecular formula C7H7BrFN3 B1519831 1-(4-Bromo-2-fluorophenyl)guanidine CAS No. 1177290-50-4

1-(4-Bromo-2-fluorophenyl)guanidine

Cat. No. B1519831
CAS RN: 1177290-50-4
M. Wt: 232.05 g/mol
InChI Key: XCMLFVHORWEGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Bromo-2-fluorophenyl)guanidine” is a chemical compound with the molecular formula C7H7BrFN3 and a molecular weight of 232.06 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-2-fluorophenyl)guanidine” consists of a guanidine group attached to a phenyl ring, which is further substituted with bromine and fluorine atoms .

Scientific Research Applications

Building Blocks for Pharmaceutical Compounds

1-(4-Bromo-2-fluorophenyl)guanidine: serves as a building block in pharmaceutical research, particularly in the synthesis of various diazine compounds . These diazines are crucial for creating a wide range of pharmacologically active substances, including those with antitumor, antimicrobial, and cardiovascular properties.

Anticancer Research

The compound’s structure allows for the development of new anticancer agents. Its incorporation into pyrimidine derivatives can lead to the synthesis of drugs targeting specific cancers, leveraging the compound’s potential to act as a DNA topoisomerase II inhibitor .

Antimicrobial and Antifungal Applications

Researchers utilize 1-(4-Bromo-2-fluorophenyl)guanidine in the design of antimicrobial and antifungal agents. Its structural framework is conducive to creating compounds that can combat a variety of microbial and fungal pathogens .

Cardiovascular Therapeutics

The compound’s versatility extends to cardiovascular research, where it’s used to develop new treatments for hypertension and other heart-related conditions. It can be a precursor to vasodilators or agents that modulate blood pressure .

Neuroprotective Agents

In neuroscience, 1-(4-Bromo-2-fluorophenyl)guanidine is explored for its potential to protect nerve cells from damage. It could lead to treatments for diseases like glaucoma or neurodegenerative disorders by promoting the survival of retinal ganglion cells .

Anti-inflammatory and Analgesic Research

The compound is also significant in the development of anti-inflammatory and analgesic medications. Its modification can result in drugs that alleviate pain and reduce inflammation, improving patient comfort and recovery .

Antidiabetic Drug Development

1-(4-Bromo-2-fluorophenyl)guanidine: may contribute to the creation of antidiabetic drugs. By acting on specific biological targets, such as DPP-IV inhibitors , it can help regulate blood sugar levels and provide better management of diabetes .

Material Science Applications

Outside of direct pharmaceutical applications, this compound is also valuable in material science. It can be used to create novel materials with specific electronic or optical properties, potentially leading to advancements in electronics and photonics .

properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMLFVHORWEGTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-fluorophenyl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.